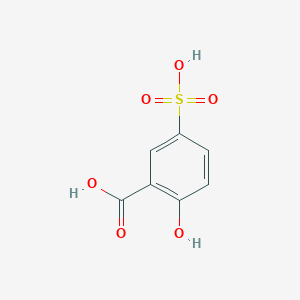

Acide 2-hydroxy-5-sulfobenzoïque

Vue d'ensemble

Description

L'acide sulfosalicylique, également connu sous le nom d'acide 5-sulfosalicylique, est un composé organique de formule chimique C₇H₆O₆S. C'est un dérivé de l'acide salicylique où un groupe acide sulfonique est attaché au cycle benzénique. Ce composé est largement utilisé dans divers domaines, notamment la chimie analytique, la médecine et l'industrie, principalement pour sa capacité à précipiter les protéines et son rôle dans les titrages complexométriques .

Applications De Recherche Scientifique

Sulfosalicylic acid has a wide range of applications in scientific research:

Analytical Chemistry: Used for the detection and quantification of proteins in urine samples.

Biology: Employed in the study of protein structures and functions.

Medicine: Utilized in diagnostic tests for proteinuria, which is an indicator of kidney disease.

Mécanisme D'action

Target of Action

2-Hydroxy-5-sulfobenzoic acid, also known as 5-Sulfosalicylic acid, is primarily used as an efficient organocatalyst . It targets a variety of substrates in a one-pot three-component reaction . The compound’s primary targets are substituted benzaldehydes, 2-naphthol, and amides (benzamide and acetamide) or urea .

Mode of Action

The compound interacts with its targets through a three-component process . It acts as an organocatalyst under solvent-free reaction conditions (SFRCs) at 100 °C . The best results for the preparation of 3,4-disubstituted isoxazol-5(4H)-ones were achieved using 15 mol% of 2-HSBA under aqueous conditions at room temperature .

Biochemical Pathways

The compound is involved in the one-pot multicomponent reaction (MCR) that generates 1-aminoalkyl-2-naphthols via a MCR . This process is known as the Betti 3-component reaction (Betti-3CR), a well-known process introduced by Italian chemist Mario Betti in 1900 .

Pharmacokinetics

The compound can be recovered and reused several times in the template reactions , suggesting that it may have a prolonged presence in the reaction environment.

Result of Action

The compound efficiently catalyzes the synthesis of a wide variety of 1-amidoalkyl-2-naphthols and 3,4-disubstituted isoxazol-5(4H)-ones . The reactions are completed within 3–25 min (for amidoalkyl naphthols), and 70–120 min (for 3,4-disubstituted isoxazol-5(4H)-ones), while the expected products were obtained in 82–97 % yields .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as temperature and solvent conditions . It operates under solvent-free reaction conditions (SFRCs) at 100 °C and under aqueous conditions at room temperature .

Analyse Biochimique

Biochemical Properties

2-Hydroxy-5-sulfobenzoic acid has been found to efficiently catalyze the one-pot three-component synthesis of a wide variety of 1-amidoalkyl-2-naphthols and 3,4-disubstituted isoxazol-5(4H)-ones . This process involves substituted benzaldehydes, 2-naphthol, and amides (benzamide and acetamide) or urea . The nature of these interactions is primarily catalytic, with 2-Hydroxy-5-sulfobenzoic acid acting as an organocatalyst .

Cellular Effects

Its role as a catalyst in the synthesis of various organic compounds suggests that it may influence cellular processes indirectly through its products .

Molecular Mechanism

The molecular mechanism of 2-Hydroxy-5-sulfobenzoic acid involves its role as a catalyst in the synthesis of 1-amidoalkyl-2-naphthols and 3,4-disubstituted isoxazol-5(4H)-ones . It facilitates the reaction of substituted benzaldehydes, 2-naphthol, and amides (benzamide and acetamide) or urea .

Temporal Effects in Laboratory Settings

In laboratory settings, the reactions catalyzed by 2-Hydroxy-5-sulfobenzoic acid were completed within 3–25 minutes (for amidoalkyl naphthols), and 70–120 minutes (for 3,4-disubstituted isoxazol-5(4H)-ones) . The expected products were obtained in 82–97% yields . The catalyst can be recovered and reused several times in the template reactions .

Metabolic Pathways

Given its role as a catalyst in the synthesis of various organic compounds, it may indirectly influence metabolic pathways through its products .

Subcellular Localization

Given its solubility in water and ethanol, it may be distributed throughout the cell, depending on its interactions with other biomolecules .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : L'acide sulfosalicylique peut être synthétisé par sulfonation de l'acide salicylique. Le processus consiste à faire réagir l'acide salicylique avec le trioxyde de soufre (SO₃) dans du dioxyde de soufre liquide (SO₂) à des températures allant de -20°C à 0°C. Après la réaction de sulfonation, le dioxyde de soufre est évaporé à des températures comprises entre -10°C et +10°C .

Méthodes de Production Industrielle : En milieu industriel, l'acide sulfosalicylique est généralement produit en chauffant l'acide salicylique avec de l'acide sulfurique concentré. Cette méthode est préférée en raison de sa simplicité et de sa rentabilité .

Analyse Des Réactions Chimiques

Types de Réactions : L'acide sulfosalicylique subit diverses réactions chimiques, notamment :

Réactions de Précipitation : Il est couramment utilisé pour précipiter les protéines des solutions, ce qui est une étape cruciale dans l'analyse des protéines.

Réactions de Complexation : L'acide sulfosalicylique forme des complexes avec les ions métalliques, qui peuvent être utilisés dans diverses applications analytiques.

Réactifs et Conditions Communs :

Acide Sulfurique : Utilisé dans la synthèse de l'acide sulfosalicylique.

Ions Métalliques : Comme les ions fer (III), qui forment des complexes avec l'acide sulfosalicylique.

Principaux Produits Formés :

Précipités Protéiques : Lorsqu'il est utilisé dans l'analyse des protéines.

Complexes Métalliques : Tels que les complexes sulfosalicylates de fer (III).

4. Applications de la Recherche Scientifique

L'acide sulfosalicylique a un large éventail d'applications dans la recherche scientifique :

Chimie Analytique : Utilisé pour la détection et la quantification des protéines dans les échantillons d'urine.

Biologie : Employé dans l'étude des structures et des fonctions des protéines.

Médecine : Utilisé dans les tests de diagnostic pour la protéinurie, qui est un indicateur de maladie rénale.

5. Mécanisme d'Action

Le principal mécanisme d'action de l'acide sulfosalicylique implique sa capacité à précipiter les protéines en perturbant leur solubilité dans les solutions aqueuses. Ceci est réalisé par la formation de complexes protéines-acide sulfosalicylique insolubles. De plus, l'acide sulfosalicylique agit comme un agent chélateur, formant des complexes stables avec les ions métalliques, qui peuvent être utilisés dans divers processus analytiques et industriels .

Composés Similaires :

Acide Salicylique : Le composé parent de l'acide sulfosalicylique, utilisé principalement dans le traitement des affections cutanées.

Acide Trichloroacétique : Un autre agent de précipitation des protéines utilisé dans les applications biochimiques.

Chlorure de Benzéthonium : Utilisé dans la précipitation des protéines et comme désinfectant.

Unicité de l'Acide Sulfosalicylique : L'acide sulfosalicylique est unique en raison de sa double fonctionnalité, à la fois comme précipitant des protéines et comme chélateur d'ions métalliques. Cela le rend très polyvalent dans diverses applications analytiques et industrielles, le distinguant d'autres composés similaires .

Comparaison Avec Des Composés Similaires

Salicylic Acid: The parent compound of sulfosalicylic acid, used primarily in the treatment of skin conditions.

Trichloroacetic Acid: Another protein-precipitating agent used in biochemical applications.

Benzethonium Chloride: Used in protein precipitation and as a disinfectant.

Uniqueness of Sulfosalicylic Acid: Sulfosalicylic acid is unique due to its dual functionality as both a protein precipitant and a metal ion chelator. This makes it highly versatile in various analytical and industrial applications, distinguishing it from other similar compounds .

Propriétés

IUPAC Name |

2-hydroxy-5-sulfobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O6S/c8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h1-3,8H,(H,9,10)(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCPXWRQRBFJBPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1837-99-6 (berrylium[1:1] salt), 831-54-9 (mono-hydrochloride salt) | |

| Record name | Sulfosalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7059145 | |

| Record name | Benzoic acid, 2-hydroxy-5-sulfo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dihydrate: White solid; [Merck Index] White odorless powder; [Mallinckrodt Baker MSDS], Solid | |

| Record name | Sulfosalicylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17797 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 5-Sulfosalicylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011725 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

97-05-2, 304851-84-1 | |

| Record name | Sulfosalicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfosalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Sulfosalicylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190565 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Sulfosalicylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4741 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-hydroxy-5-sulfo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-hydroxy-5-sulfo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-sulphosalicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.324 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Sulphosalicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFOSALICYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8XED79U3U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

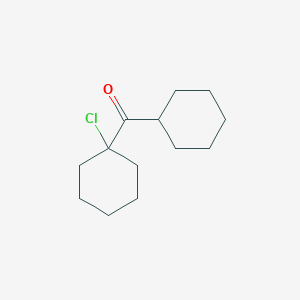

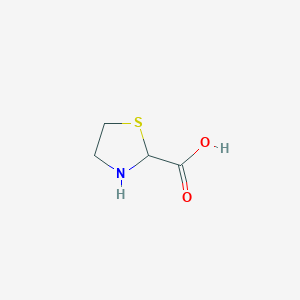

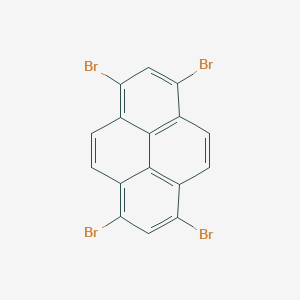

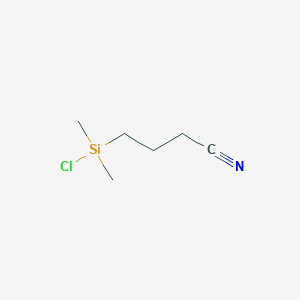

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 5-SSA?

A1: 5-SSA has the molecular formula C7H6O6S and a molecular weight of 218.18 g/mol.

Q2: Are there any spectroscopic data available for characterizing 5-SSA?

A2: Yes, research utilizes various spectroscopic techniques to characterize 5-SSA:* Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups present in the molecule, such as sulfonic acid (–SO3H), carboxylic acid (–COOH) and phenolic –OH groups []. * UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, aiding in understanding its light absorption properties [, ]. * Fluorescence Spectroscopy: 5-SSA exhibits fluorescence, and fluorescence spectroscopy is used to study its fluorescence properties at different pH values [].

Q3: How does 5-SSA modify the properties of Titanium Dioxide nanoparticles?

A3: 5-SSA can modify the surface of titanium dioxide (TiO2) nanoparticles, forming a stable surface complex []. This modification enhances the adsorption capacity of TiO2 for pollutants like p-nitrophenol and improves its dispersion in solvents like water, benzene, and ethanol [].

Q4: Can 5-SSA be used in the synthesis of Polyaniline Nanorods?

A4: Yes, 5-SSA can act as a dopant in the synthesis of polyaniline nanorods, impacting the material's morphology, electrical conductivity, and electroactivity [].

Q5: What is the role of 5-SSA in the synthesis of ethyl levulinate from carbohydrates?

A5: 5-SSA plays a crucial role in synthesizing bifunctional carbon Ni/NiO nanofiber catalysts []. These catalysts efficiently convert C5/C6 carbohydrates into ethyl levulinate, a valuable platform chemical, using alcohol as a solvent and hydrogen donor [].

Q6: How does 5-SSA contribute to enhancing the photocatalytic production of H2O2?

A6: 5-SSA, along with sulfuric acid, can be incorporated into polyaniline and coupled with graphitic carbon nitride (g-C3N4) to create a photocatalyst []. This system demonstrates enhanced H2O2 production under simulated solar irradiation due to several factors, including:* Increased visible-light absorption* Larger specific surface area* Reduced electrical resistance * Suitable redox potential [].

Q7: Can 5-SSA be used to remove pollutants from wastewater?

A7: Yes, hypercrosslinked polymeric adsorbents functionalized with 5-SSA can effectively remove salicylic acid and 5-sulfosalicylic acid from wastewater through adsorption [, ]. The adsorption process is influenced by factors like π-π interactions and electrostatic interactions, depending on the specific adsorbent used [, ].

Q8: How does the presence of salicylic acid affect the adsorption of 5-SSA onto specific adsorbents?

A8: In a binary solute system, the presence of salicylic acid can influence the adsorption of 5-SSA onto hypercrosslinked polymeric adsorbents. For instance, the adsorptive capacity of salicylic acid on NDA-99 decreases but increases on NDA-101 with 5-SSA as the background component [, ]. This competitive adsorption is attributed to the competition for adsorption sites on the adsorbent surface [, ].

Q9: How is 5-SSA utilized in analytical chemistry?

A9: 5-SSA finds diverse applications in analytical chemistry, including:

Q10: Does 5-SSA interact with biological systems?

A10: Yes, research shows that 5-SSA can interact with biological systems:

Q11: Can 5-SSA be degraded by microorganisms?

A11: Yes, bacterial strains capable of degrading 5-SSA have been identified, suggesting its potential for bioremediation of contaminated environments [, ]. For instance, Pseudomonas sp. DS-1 can utilize 5-SSA as a sole carbon source and degrade it through a metabolic pathway involving 5-sulfosalicylic acid as an intermediate [].

Q12: What are some other notable applications of 5-SSA?

A12: 5-SSA exhibits versatility in various other applications:* Metal Complex Formation: It acts as a chelating agent, forming complexes with various metal ions like beryllium [], barium [], and others [, , , ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.